Dimethyl-1,3-thiazole-4-sulfonamide
Description
Dimethyl-1,3-thiazole-4-sulfonamide is a sulfonamide derivative featuring a thiazole heterocycle substituted with two methyl groups at positions 1 and 3, and a sulfonamide moiety at position 4.
Properties
Molecular Formula |
C5H8N2O2S2 |
|---|---|
Molecular Weight |
192.3 g/mol |
IUPAC Name |
2,5-dimethyl-1,3-thiazole-4-sulfonamide |
InChI |
InChI=1S/C5H8N2O2S2/c1-3-5(11(6,8)9)7-4(2)10-3/h1-2H3,(H2,6,8,9) |
InChI Key |
HUIVFBKTGQOPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-1,3-thiazole-4-sulfonamide typically involves the reaction of thiazole derivatives with sulfonamide groups. One common method includes the reaction of 1,3-thiazole with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-1,3-thiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Dimethyl-1,3-thiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for treating infections and inflammatory diseases.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl-1,3-thiazole-4-sulfonamide involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Key Differentiators
Enhanced Lipophilicity : The dimethyl groups on the thiazole core likely increase logP compared to polar substituents (e.g., nitro groups in 7c), favoring passive diffusion across bacterial membranes .
Synthetic Flexibility : Methylation via dimethyl sulfate () offers a streamlined route compared to multi-step aromatic substitutions in .
Stability : Thiazole’s electronic structure may confer greater hydrolytic stability than thiadiazole derivatives, which are prone to ring-opening under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
